molecular formula C9H13N3O B13253175 3-amino-N-(3-methylpyridin-2-yl)propanamide

3-amino-N-(3-methylpyridin-2-yl)propanamide

Cat. No.: B13253175
M. Wt: 179.22 g/mol
InChI Key: VNYXIYZTGGHELM-UHFFFAOYSA-N
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Description

3-amino-N-(3-methylpyridin-2-yl)propanamide is a chemical compound with the molecular formula C9H13N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a pyridine ring, and a propanamide moiety, which contribute to its unique chemical properties .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-amino-N-(3-methylpyridin-2-yl)propanamide

InChI

InChI=1S/C9H13N3O/c1-7-3-2-6-11-9(7)12-8(13)4-5-10/h2-3,6H,4-5,10H2,1H3,(H,11,12,13)

InChI Key

VNYXIYZTGGHELM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-methylpyridin-2-yl)propanamide typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with appropriate amines under controlled conditions. One common method involves the use of reagents such as thionyl chloride to activate the carboxylic acid, followed by the addition of the amine to form the desired amide .

Industrial Production Methods

Industrial production of 3-amino-N-(3-methylpyridin-2-yl)propanamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-methylpyridin-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-amino-N-(3-methylpyridin-2-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N-(3-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(2-methylpyridin-2-yl)propanamide
  • 3-amino-N-(4-methylpyridin-2-yl)propanamide
  • 3-amino-N-(3-ethylpyridin-2-yl)propanamide

Uniqueness

3-amino-N-(3-methylpyridin-2-yl)propanamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .

Biological Activity

3-amino-N-(3-methylpyridin-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 3-amino-N-(3-methylpyridin-2-yl)propanamide is C8H10N2C_8H_{10}N_2, with a molecular weight of approximately 150.18 g/mol. The presence of an amino group and a pyridine ring contributes to its biological activity.

Antimicrobial Activity

Research indicates that 3-amino-N-(3-methylpyridin-2-yl)propanamide exhibits notable antimicrobial properties. In studies assessing its efficacy against various pathogens, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli 0.21 μM
Pseudomonas aeruginosa 0.21 μM
Candida albicans 0.83 μM

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Cytotoxicity Studies

In vitro cytotoxicity assays using human cell lines (HaCat and BALB/c 3T3) revealed that while the compound is effective against pathogens, it also shows varying degrees of toxicity to normal cells. The IC50 values indicated that HaCat cells are more sensitive compared to BALB/c 3T3 cells, necessitating further investigation into its safety profile.

The mechanism by which 3-amino-N-(3-methylpyridin-2-yl)propanamide exerts its biological effects involves interactions with specific molecular targets. Molecular docking studies have shown that the compound binds effectively to bacterial enzymes such as MurD and DNA gyrase, inhibiting their functions:

  • MurD : Essential for bacterial cell wall synthesis.
  • DNA Gyrase : Critical for DNA replication.

These interactions are characterized by various bonding types, including hydrogen bonds and hydrophobic interactions, which enhance the compound's binding affinity and specificity.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial activity of several derivatives of pyridine compounds, including 3-amino-N-(3-methylpyridin-2-yl)propanamide. The results highlighted its potent inhibitory effects against multiple bacterial strains, supporting its potential as an antimicrobial agent .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on human keratinocyte and fibroblast cell lines. The study concluded that while the compound exhibited antimicrobial properties, it also posed risks of cytotoxicity, especially at higher concentrations .

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